Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
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Overview
Description
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can be achieved through a multi-step process. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with butylamine under acidic conditions to form the corresponding imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent production. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyrazole derivatives .
Scientific Research Applications
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methyl-1H-pyrazol-5-amine
- 1-sec-Butyl-3-methyl-1H-pyrazol-5-amine
- 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness
Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a methyl group on the pyrazole ring makes it a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-11-9(2)10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
PXWQCJHABCSPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
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